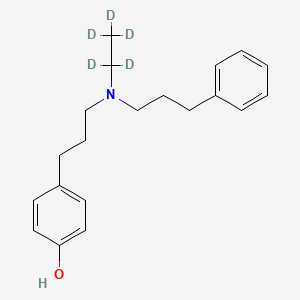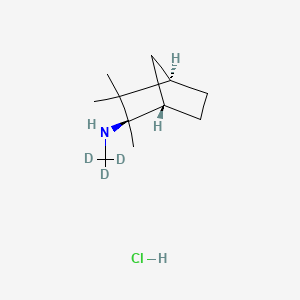![molecular formula C7H6ClNO3S B565219 N-[(5-Chloro-2-thienyl)carbonyl]glycine CAS No. 873009-45-1](/img/structure/B565219.png)
N-[(5-Chloro-2-thienyl)carbonyl]glycine
説明
N-[(5-Chloro-2-thienyl)carbonyl]glycine (NCTC) is a small molecule that has been used in scientific research for many years. It is a derivative of glycine, a naturally occurring amino acid, and is often used as an inhibitor of enzymes, as a substrate for metabolic pathways, and as a marker for the detection of certain compounds. NCTC has been studied in a variety of contexts, from its synthesis to its biochemical and physiological effects.
科学的研究の応用
N-[(5-Chloro-2-thienyl)carbonyl]glycine has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, as a substrate for metabolic pathways, and as a marker for the detection of certain compounds. It has been used in the study of metabolic pathways, including glycolysis, fatty acid oxidation, and the citric acid cycle. It has also been used in the study of cell signaling pathways, including the MAPK, Ras, and PI3K pathways. N-[(5-Chloro-2-thienyl)carbonyl]glycine has also been used as an inhibitor of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine.
作用機序
N-[(5-Chloro-2-thienyl)carbonyl]glycine has been shown to act as an inhibitor of enzymes, as a substrate for metabolic pathways, and as a marker for the detection of certain compounds. It inhibits enzymes by binding to the active site of the enzyme, preventing it from binding to its substrate. It acts as a substrate for metabolic pathways by being taken up by the cell and used as a source of energy. It acts as a marker for the detection of certain compounds by binding to them and producing a detectable signal.
Biochemical and Physiological Effects
N-[(5-Chloro-2-thienyl)carbonyl]glycine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. It has also been shown to inhibit the enzyme phosphofructokinase, which is involved in the regulation of glycolysis. N-[(5-Chloro-2-thienyl)carbonyl]glycine has also been shown to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. In addition, N-[(5-Chloro-2-thienyl)carbonyl]glycine has been shown to increase the activity of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
実験室実験の利点と制限
N-[(5-Chloro-2-thienyl)carbonyl]glycine has several advantages for laboratory experiments. It is a small molecule, so it is easy to synthesize and manipulate. It is also relatively inexpensive, so it can be used in large quantities. Additionally, it is a stable molecule, so it can be stored for long periods of time without degrading.
However, there are some limitations to using N-[(5-Chloro-2-thienyl)carbonyl]glycine in laboratory experiments. It is a relatively weak inhibitor of enzymes, so it may not be suitable for certain studies. Additionally, it can only be used as a substrate for certain metabolic pathways, so it may not be suitable for all studies. Furthermore, it can only be used as a marker for the detection of certain compounds, so it may not be suitable for all studies.
将来の方向性
The potential future directions for N-[(5-Chloro-2-thienyl)carbonyl]glycine are numerous. N-[(5-Chloro-2-thienyl)carbonyl]glycine can be further studied to determine its effects on other enzymes and metabolic pathways. It can also be used in the development of new drugs and therapeutics. Additionally, it can be used to develop new methods of detection for certain compounds. N-[(5-Chloro-2-thienyl)carbonyl]glycine can also be used to study the effects of environmental toxins on cellular processes. Finally, N-[(5-Chloro-2-thienyl)carbonyl]glycine can be used to study the effects of aging on metabolic pathways.
合成法
N-[(5-Chloro-2-thienyl)carbonyl]glycine can be synthesized in a few different ways. One method involves the reaction of glycine with 5-chloro-2-thiophenecarboxaldehyde, which yields a mixture of N-[(5-Chloro-2-thienyl)carbonyl]glycine and its isomer, N-benzylglycine (NBG). This mixture can then be separated by chromatography. Another method of synthesis involves the reaction of glycine with 5-chloro-2-thiophenecarboxylic acid, which yields only N-[(5-Chloro-2-thienyl)carbonyl]glycine. A third method involves the reaction of glycine with 5-chloro-2-thiophenecarboxylic acid chloride, which yields a mixture of N-[(5-Chloro-2-thienyl)carbonyl]glycine and NBG.
特性
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c8-5-2-1-4(13-5)7(12)9-3-6(10)11/h1-2H,3H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACZPPBLNKXGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655761 | |
| Record name | N-(5-Chlorothiophene-2-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chloro-2-thienyl)carbonyl]glycine | |
CAS RN |
873009-45-1 | |
| Record name | N-((5-Chloro-2-thienyl)carbonyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873009451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chlorothiophene-2-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-((5-CHLORO-2-THIENYL)CARBONYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21S18PUU5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



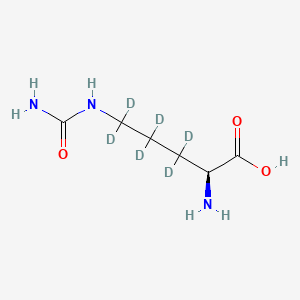


![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)
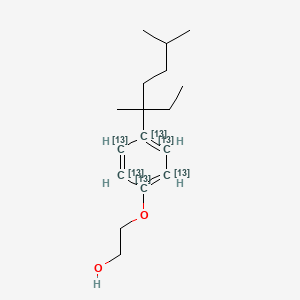


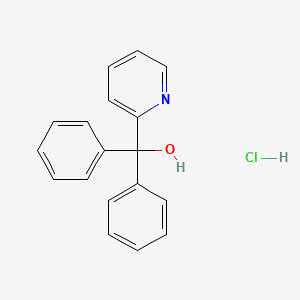
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
